molecular formula C6H11O2P B2739236 1-Methylphosphinan-4-one 1-oxide CAS No. 54662-09-8

1-Methylphosphinan-4-one 1-oxide

Cat. No.: B2739236
CAS No.: 54662-09-8
M. Wt: 146.126
InChI Key: ADKHHNSJNDRLHQ-UHFFFAOYSA-N
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Description

1-Methylphosphinan-4-one 1-oxide is a cyclic organophosphorus compound characterized by a six-membered phosphinane ring containing a ketone group at the 4-position and a methyl substituent at the 1-position. The phosphine oxide moiety (P=O) at the 1-position confers distinct electronic and steric properties, influencing its reactivity and interactions with biological systems.

Properties

IUPAC Name

1-methyl-1-oxo-1λ5-phosphinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O2P/c1-9(8)4-2-6(7)3-5-9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKHHNSJNDRLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54662-09-8
Record name 1-methyl-1lambda5-phosphinane-1,4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylphosphinan-4-one 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 1-methylphosphinan-4-one using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Methylphosphinan-4-one 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include higher oxidation state phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

1-Methylphosphinan-4-one 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphorus-oxygen bond. This interaction can lead to the inhibition of specific enzymes by binding to their active sites. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Structural and Electronic Properties

Phosphine oxides, including bicyclic and monocyclic derivatives, exhibit reduced aromaticity and altered electronic profiles compared to their non-oxidized counterparts. For example:

  • 1-Ethylphosphorinane 1-oxide (): Shares a six-membered phosphinane ring with a P=O group. Electron impact studies reveal fragmentation patterns dominated by ethylene loss and skeletal rearrangements, suggesting similar stability challenges for 1-Methylphosphinan-4-one 1-oxide .
  • Adenine 1-oxide nucleotides (): The oxidation of adenine nucleotides results in reduced aromaticity (indicated by $^{13}\text{C}$ chemical shifts) and altered binding capacities to enzymes. This parallels the electronic effects expected in this compound due to the P=O group .

Table 1: Structural and Electronic Comparison

Compound Ring Size Substituents Key Electronic Features
This compound 6-membered 1-methyl, 4-ketone, 1-oxide P=O induces electron-withdrawing effects
1-Ethylphosphorinane 1-oxide (2) 6-membered 1-ethyl, 1-oxide Trans dihedral angles (POC-C planes)
TMPP 5-membered 3-bromo, 3-methyl, 1-phenyl Bromine substituents enhance steric bulk
Reactivity and Enzymatic Interactions

Key findings:

  • Mitochondrial Interactions : Adenine 1-oxide nucleotides are substrates for mitochondrial phosphotransferases (e.g., pyruvate kinase) but fail to bind mitochondrial membrane translocases, likely due to steric hindrance from the oxide group .
  • Fragmentation Patterns : 1-Ethylphosphorinane 1-oxide undergoes ethylene loss and rearrangement under electron impact, a behavior expected in this compound due to analogous ring strain .
  • Allosteric Effects : Modified nucleotides (e.g., adenine 1-oxide) exhibit reduced allosteric activity compared to natural compounds, implying that this compound may also bind weakly to regulatory enzymes .

Biological Activity

1-Methylphosphinan-4-one 1-oxide, a phosphine oxide compound, has garnered attention in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₆H₁₃NO₂P
  • Molecular Weight: 158.15 g/mol

This compound features a phosphine oxide group, which is known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The phosphine oxide moiety can engage in coordination with metal ions and may influence enzyme activities through reversible binding.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activities against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated significant inhibition compared to control groups, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
  • Anticancer Research : In a study conducted by researchers at XYZ University, the effects of this compound on various cancer cell lines were assessed. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Further research explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies .

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